ethyl 4-{3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanoyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanoyl}piperazine-1-carboxylate is a complex organic compound that features a benzazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanoyl}piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase efficiency. These methods can include the use of catalysts to accelerate the reaction and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanoyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 4-{3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanoyl}piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of drugs for neurological disorders.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-{3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanoyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzazepine derivatives and piperazine-containing molecules. Examples include:
Benzazepine derivatives: These compounds share the benzazepine core structure and may have similar pharmacological properties.
Piperazine derivatives: These compounds contain the piperazine ring and are often used in medicinal chemistry.
Uniqueness
Ethyl 4-{3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanoyl}piperazine-1-carboxylate is unique due to the combination of its benzazepine and piperazine moieties, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C20H27N3O4S |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
ethyl 4-[3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]propanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H27N3O4S/c1-2-27-20(26)23-12-10-22(11-13-23)18(24)9-14-28-17-8-7-15-5-3-4-6-16(15)21-19(17)25/h3-6,17H,2,7-14H2,1H3,(H,21,25) |
InChI Key |
RWDFGUUWQNCZEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCSC2CCC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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